Synthetic Yield Comparison: Pd-Catalyzed Direct C2-Arylation of 5-Methylindole vs. Unsubstituted Indole
In a direct C2-arylation protocol using PdCl₂(MeCN)₂ and norbornene, 5-methylindole undergoes regioselective coupling with iodobenzene to afford 5-Methyl-2-phenyl-1H-indole in 89% isolated yield under optimized conditions (DMA/H₂O, K₂CO₃, 70°C) . In contrast, the analogous reaction with unsubstituted indole under identical conditions provides 2-phenylindole in 66–68% yield [1]. The 21–23% absolute yield advantage for the 5-methyl-substituted substrate translates to higher mass efficiency and reduced purification burden in preparative-scale syntheses.
| Evidence Dimension | Isolated yield in Pd-catalyzed direct C2-arylation |
|---|---|
| Target Compound Data | 89% |
| Comparator Or Baseline | 2-Phenylindole (from unsubstituted indole): 66–68% |
| Quantified Difference | Absolute yield improvement of 21–23 percentage points (1.3–1.35× relative yield) |
| Conditions | PdCl₂(MeCN)₂ (10 mol%), norbornene, K₂CO₃, DMA/H₂O, 70°C |
Why This Matters
Higher synthetic yield reduces cost per gram for procurement and improves scalability for material-intensive applications such as OLED device fabrication.
- [1] An Annulative Approach to Highly Substituted Indoles: Unusual Effect of Phenolic Additives on the Success of the Arylation of Ketone Enolates. 2-Phenyl-1H-indole yield: 66–68%. View Source
